molecular formula C12H8F2 B1295032 3,3'-Difluoro-1,1'-biphenyl CAS No. 396-64-5

3,3'-Difluoro-1,1'-biphenyl

Cat. No. B1295032
CAS RN: 396-64-5
M. Wt: 190.19 g/mol
InChI Key: GAYJHUJLHJWCTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3,3'-Difluoro-1,1'-biphenyl" is a fluorinated biphenyl derivative, which is a class of compounds characterized by the presence of two phenyl rings connected by a single bond and substituted with fluorine atoms. These compounds are of interest due to their potential applications in materials science, pharmaceuticals, and organic electronics.

Synthesis Analysis

The synthesis of fluorinated biphenyl compounds can be achieved through various methods. For instance, the synthesis of 3-(Trifluoromethyl)-1,1'-biphenyl was reported to be performed from 3-trifluoromethylaniline using a modified Gomberg condensation with t-BuNO_2 as a diazotization reagent and Cu as a catalyst . This method provides a pathway to introduce trifluoromethyl groups onto the biphenyl structure, which could be adapted for the synthesis of 3,3'-Difluoro-1,1'-biphenyl by controlling the degree of fluorination.

Molecular Structure Analysis

The molecular structure of fluorinated biphenyls can be studied using various spectroscopic techniques. For example, the molecular structure of a related compound was determined by X-ray diffraction methods, revealing a nearly planar molecular skeleton . This planarity is often crucial for electronic applications, as it can influence the packing and electronic properties of the material.

Chemical Reactions Analysis

Fluorinated biphenyls can undergo various chemical reactions, including photoredox-catalyzed tandem insertion/cyclization reactions. Such reactions have been used to synthesize phenanthridines from biphenyl isocyanides . This indicates that 3,3'-Difluoro-1,1'-biphenyl could potentially participate in similar reactions, leading to the formation of complex heterocyclic structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated biphenyls are influenced by the presence of fluorine atoms. For instance, fluorinated polyimides derived from related monomers exhibit good solubility in polar organic solvents and outstanding thermal and mechanical properties . The introduction of fluorine atoms can also affect the electronic properties of the material, as seen in the case of fluorinated phenylene-thiophene oligomers, which exhibit n-type semiconductor behavior .

Scientific Research Applications

Twist Angles and Rotational Energy Barriers

Research by Grein (2002) investigated the twist angles and rotational energy barriers of biphenyls, including 3,3'-dihalogenated biphenyls. This study provides insights into the structural dynamics of such compounds, which are crucial for designing materials with specific optical or electronic properties Grein, 2002.

Synthesis Techniques

Yuan-bin (2005) focused on the synthesis of 3-(Trifluoromethyl)-1,1'-biphenyl, showcasing a methodology that could be adaptable for synthesizing 3,3'-Difluoro-1,1'-biphenyl derivatives. This research outlines a practical approach for producing fluoro-substituted biphenyl compounds, which could be relevant for developing new materials or chemical intermediates Lin Yuan-bin, 2005.

Mesomorphic Properties of Fluorinated Compounds

Das et al. (2012) investigated the mesomorphic properties of fluoro-substituted terphenyl liquid crystals, including 3,3'-difluoro derivatives. The study highlights the influence of fluoro substituents on the physical properties of liquid crystals, suggesting potential applications in display technologies and optical devices Das et al., 2012.

Nonlinear Optical Properties

Adeel et al. (2021) explored the third-order nonlinear optical (NLO) properties of novel fluorinated terphenyl compounds. This research underscores the potential of fluoro-substituted biphenyls and terphenyls as materials for optical applications, including high-performance NLO devices Adeel et al., 2021.

Electrolyte Additives for Lithium-Ion Batteries

Kubota et al. (2012) examined the application of 1,1-difluoro-1-alkenes, which may include structures similar to 3,3'-Difluoro-1,1'-biphenyl, as electrolyte additives for lithium-ion batteries. Their findings suggest that such compounds can induce favorable solid electrolyte interphase (SEI) formation, enhancing battery performance Kubota et al., 2012.

Deoxyfluorination of Carboxylic Acids

Wang et al. (2021) developed a bench-stable fluorination reagent for the deoxyfluorination of carboxylic acids, leading to acyl fluorides and amides. This study highlights a novel application of difluoro-substituted compounds in synthetic chemistry, particularly for the efficient transformation of various carboxylic acids Wang et al., 2021.

Safety And Hazards

3,3’-Difluoro-1,1’-biphenyl is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation and serious eye irritation . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1-fluoro-3-(3-fluorophenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYJHUJLHJWCTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192714
Record name 3,3'-Difluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3'-Difluoro-1,1'-biphenyl

CAS RN

396-64-5
Record name 3,3′-Difluoro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=396-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3'-Difluoro-1,1'-biphenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Difluoro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-difluoro-1,1'-biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.279
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3,3'-DIFLUORO-1,1'-BIPHENYL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR3CX6JE5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-Difluoro-1,1'-biphenyl
Reactant of Route 2
Reactant of Route 2
3,3'-Difluoro-1,1'-biphenyl
Reactant of Route 3
Reactant of Route 3
3,3'-Difluoro-1,1'-biphenyl
Reactant of Route 4
Reactant of Route 4
3,3'-Difluoro-1,1'-biphenyl
Reactant of Route 5
Reactant of Route 5
3,3'-Difluoro-1,1'-biphenyl
Reactant of Route 6
Reactant of Route 6
3,3'-Difluoro-1,1'-biphenyl

Citations

For This Compound
20
Citations
Q Weng, L Duan, P Chen, D Shi, A Gao, X Chen… - Liquid …, 2019 - Taylor & Francis
Fluorinated aromatics is generally chosen as mesogenic cores to design novel liquid crystal compounds. Here, a series of benzoxazole derivatives with laterally multifluorinated …
Number of citations: 16 www.tandfonline.com
SD Kuduk, CN Di Marco, RK Chang… - Journal of medicinal …, 2007 - ACS Publications
A series of biphenylaminocyclopropane carboxamide based bradykinin B 1 receptor antagonists has been developed that possesses good pharmacokinetic properties and is CNS …
Number of citations: 60 pubs.acs.org
Y Sang, S Han, C Pannecouque, E De Clercq… - European Journal of …, 2019 - Elsevier
Conformational restriction is a promising strategy in the development of DAPY-type non-nucleoside reverse transcriptase inhibitors (NNRTIs). Herein, eighteen thiophene-biphenyl-…
Number of citations: 24 www.sciencedirect.com
W Wei, C Champion, Z Liu, SJ Barigye… - Journal of chemical …, 2019 - ACS Publications
Biaryl molecules are ubiquitous pharmacophores found in natural products and pharmaceuticals. In spite of this, existing molecular mechanics force fields are unable to accurately …
Number of citations: 12 pubs.acs.org
D Princík, V Zeleňák, J Bednarčík, J Elečko, J Macko… - Polyhedron, 2023 - Elsevier
Novel fluorinated lanthanide-based metal-organic frameworks (Ln-F-MOFs) constructed from the 3,3'-difluorobiphenyl-4,4'-dicarboxylic acid as a ligand (H 2 L) and M(III) metal ions (M(III…
Number of citations: 0 www.sciencedirect.com
Y Lei, S Han, Y Yang, C Pannecouque, E De Clercq… - Molecules, 2020 - mdpi.com
The key problems of human immunodeficiency virus (HIV) therapy are the rapid emergence of drug-resistant mutant strains and significant cumulative drug toxicities. Therefore, there is …
Number of citations: 11 www.mdpi.com
CF Dickinson, JK Yang, MA Tius - Organic & Biomolecular Chemistry, 2022 - pubs.rsc.org
A practical synthesis of 1,8-difluorofluorenone and of its (2,7)-dibromo and (2,4,5,7)-tetrabromo derivatives has been developed. Fluorinated fluorenones are the starting materials for …
Number of citations: 1 pubs.rsc.org
Y Yang, C Pannecouque, E De Clercq, C Zhuang… - Bioorganic …, 2020 - Elsevier
Oxime is a key pharmacophore in drug development. The biphenyl diarylpyrimidines (DAPYs) have been developed by our group as novel non-nucleoside reverse transcriptase …
Number of citations: 14 www.sciencedirect.com
LM Zhao, S Wang, C Pannecouque, E De Clercq… - European Journal of …, 2022 - Elsevier
Adding to past success in developing non-nucleoside reverse transcriptase inhibitors (NNRTIs), we report herein our efforts to optimize an FDA-approved NNRTI, doravirine, into a …
Number of citations: 5 www.sciencedirect.com
L Zhao, L Tian, N Sun, Y Sun, Y Chen, X Wang… - European journal of …, 2019 - Elsevier
To discover broad spectrum antifungal agents, two strategies were applied, and a novel class of l-amino alcohol derivatives were designed and synthesized. 3-F substituted compounds …
Number of citations: 31 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.